1'-Hydroxytorulene
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Overview
Description
1'-hydroxytorulene is a carotenol that is (3'E)-3',4'-didehydro-1',2'-dihydro-beta,psi-carotene which carries a hydroxy group at position 1'. It has a role as a bacterial metabolite. It is a carotenol and a tertiary alcohol. It derives from a hydride of a torulene.
Scientific Research Applications
1. Biomonitoring of Environmental Exposure
1'-Hydroxytorulene, specifically 1-hydroxypyrene, serves as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs). It is a valuable tool in assessing the impact of environmental factors such as urban pollution, industrial emissions, and dietary habits. The use of 1-hydroxypyrene in human urine is instrumental in evaluating exposure to PAHs, particularly in occupational and environmental health studies. This application highlights the compound's relevance in tracking and mitigating environmental risks associated with PAH exposure (Pigini et al., 2006), (Ciarrocca et al., 2014).
2. Analytical Method Development
The development of sensitive and accurate analytical methods for 1-hydroxypyrene detection is a significant research area. Techniques such as high-performance liquid chromatography (HPLC) with tandem mass spectrometry have been validated for this purpose, enhancing specificity and sensitivity. These methods are crucial for accurate and efficient detection of 1-hydroxypyrene in complex biological matrices like urine, which is vital for environmental health research (D. Pigini et al., 2006).
3. Understanding PAH Metabolism
Research into the metabolism of pyrene, from which 1-hydroxypyrene is derived, has identified cytochrome P450 enzymes as key players in its biotransformation. This insight contributes to our understanding of individual variability in response to PAH exposure and is important for epidemiological studies related to environmental health (Kim et al., 2004).
properties
Product Name |
1'-Hydroxytorulene |
---|---|
Molecular Formula |
C40H56O |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-ol |
InChI |
InChI=1S/C40H56O/c1-32(20-13-22-34(3)23-14-24-35(4)26-16-31-40(9,10)41)18-11-12-19-33(2)21-15-25-36(5)28-29-38-37(6)27-17-30-39(38,7)8/h11-16,18-26,28-29,41H,17,27,30-31H2,1-10H3/b12-11+,20-13+,21-15+,23-14+,26-16+,29-28+,32-18+,33-19+,34-22+,35-24+,36-25+ |
InChI Key |
JLURGIFQNZBRAB-CJXMTMHDSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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